molecular formula C12H9NO6 B11802868 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid

3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid

Cat. No.: B11802868
M. Wt: 263.20 g/mol
InChI Key: PYGUIFWAFMOSBG-UHFFFAOYSA-N
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Description

3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid is a nitro-substituted benzofuran derivative with an allyloxy group at the 3-position and a carboxylic acid moiety at the 2-position. The nitro group at the 5-position confers electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group and influence reactivity in substitution or coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

5-nitro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H9NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15)

InChI Key

PYGUIFWAFMOSBG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Nitration Conditions and Yield Optimization

Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The hydroxyl group at position 3 acts as a strong activating group, directing electrophilic substitution to the para position (C-5). After 2 hours, the reaction mixture is quenched in ice water, yielding 3-hydroxy-5-nitrobenzoic acid as a pale yellow solid. Typical yields range from 65% to 75%, with purity confirmed by HPLC (>95%).

Challenges in Regiochemical Control

Competing nitration at position 4 (ortho to the hydroxyl group) is minimized by maintaining low temperatures and controlled stoichiometry (1.1 equiv HNO₃). Excess nitric acid or elevated temperatures (>10°C) lead to dinitration byproducts, reducing the desired product yield by up to 30%.

Esterification and Propargylation for Benzofuran Core Formation

Methyl Ester Protection

The carboxylic acid group at C-2 is protected as a methyl ester to prevent side reactions during subsequent steps. Treatment of 3-hydroxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the acid chloride, which is reacted with methanol to yield methyl 3-hydroxy-5-nitrobenzoate (85–90% yield).

Propargyl Ether Formation

Methyl 3-hydroxy-5-nitrobenzoate is allylated with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 70°C for 12 hours. This step affords methyl 3-(propargyloxy)-5-nitrobenzoate in 80% yield. The reaction proceeds via an SN2 mechanism, with DMF enhancing nucleophilicity of the phenoxide ion.

Gold-Catalyzed Cyclization to Benzofuran

Cyclization Mechanism

Methyl 3-(propargyloxy)-5-nitrobenzoate undergoes cyclization using a gold(I) catalyst (e.g., AuCl(PPh₃)) in dichloromethane at room temperature. The gold complex facilitates alkyne activation, promoting a 5-endo-dig cyclization to form the benzofuran ring. This step yields methyl 5-nitrobenzofuran-2-carboxylate with a hydroxyl group at C-3 (70–75% yield).

Alternative Cyclization Methods

Thermal cyclization (150°C, toluene, 6 hours) achieves comparable yields (68%) but requires stringent anhydrous conditions to prevent ester hydrolysis. Microwave-assisted cyclization (Biotage Initiator, 180°C, 20 minutes) improves efficiency, reducing reaction time by 80%.

Allylation of the Hydroxyl Group

Allyl Ether Synthesis

The hydroxyl group at C-3 is allylated using allyl bromide and K₂CO₃ in DMF at 70°C for 8 hours. This step proceeds with 85% efficiency, yielding methyl 3-(allyloxy)-5-nitrobenzofuran-2-carboxylate. Excess allyl bromide (1.5 equiv) ensures complete conversion, while DMF stabilizes the transition state through polar aprotic effects.

Byproduct Formation and Mitigation

Competing O-alkylation at the nitro group is negligible (<2%) due to the electron-withdrawing nature of the nitro substituent, which deactivates the ring toward electrophilic attack.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis Conditions

The methyl ester is hydrolyzed using 6 M hydrochloric acid (HCl) at reflux for 4 hours, yielding 3-(allyloxy)-5-nitrobenzofuran-2-carboxylic acid as a white crystalline solid (90–95% yield). Alternative methods include enzymatic hydrolysis (lipase CAL-B, pH 7.0, 37°C), which achieves 88% yield but requires extended reaction times (48 hours).

Purification and Characterization

The final product is purified via recrystallization from ethanol/water (1:1 v/v), achieving >99% purity (HPLC). Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 6.05 (m, 1H, CH₂CHCH₂), 5.40 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.25 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.65 (d, J = 5.6 Hz, 2H, OCH₂).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h7095
PropargylationK₂CO₃, DMF, 70°C, 12 h8098
Gold-catalyzed cyclizationAuCl(PPh₃), CH₂Cl₂, RT, 1 h7597
AllylationAllyl bromide, K₂CO₃, DMF, 70°C, 8 h8599
Ester hydrolysis6 M HCl, reflux, 4 h9599

Industrial-Scale Considerations

Catalyst Recycling

Gold catalysts are recovered via filtration over Celite® and reused up to three times without significant activity loss (<5% yield reduction).

Solvent Sustainability

DMF is replaced with cyclopentyl methyl ether (CPME) in pilot-scale reactions, reducing environmental impact while maintaining allylation yields (82%) .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, and chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Allyl bromide, potassium carbonate, thiols, and amines.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits promising biological activities, particularly as a potential pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Notably, compounds with similar benzofuran structures have been reported to possess various biological activities, including:

  • Antimicrobial Activity : The compound's structure suggests potential efficacy against a range of pathogens.
  • Anticancer Properties : Preliminary studies indicate that derivatives of benzofuran can exhibit cytotoxic effects against cancer cell lines.

Case Study: Anticancer Activity

In related research, benzofuran derivatives have shown significant anticancer activity. For instance, a class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as potent PPARalpha agonists, demonstrating cholesterol-lowering effects in animal models . This highlights the potential for 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid to be developed into therapeutic agents targeting metabolic disorders.

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, enabling the formation of complex molecular architectures. Some synthetic applications include:

  • Synthesis of Heterocycles : The presence of the allyloxy group allows for reactions such as oxyallylation, which can lead to the formation of new heterocyclic compounds.
  • Preparation of Pharmacologically Active Derivatives : The compound can be modified to create analogs with enhanced biological properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features and similarity indices:

Compound NameStructure FeaturesSimilarity Index
5-Nitrobenzofuran-2-carboxylic acidLacks allyloxy substituent0.85
5-Bromo-6-methoxybenzofuran-2-carboxylic acidContains bromine instead of allyloxy0.83
3-Methylbenzofuran-2-carboxylic acidMethyl instead of allyloxy0.96
Ethyl benzofuran-2-carboxylateEthyl ester instead of carboxylic acid0.95
5-Hydroxybenzofuran-2-carboxylic acidHydroxyl group instead of allyloxy0.89

This table illustrates that while many compounds share structural similarities, the unique combination of functional groups in 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid may endow it with distinct pharmacological properties not found in its analogs.

Mechanistic Insights

The mechanisms through which 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid exerts its biological effects are an area of active research. Potential mechanisms include:

  • Electrophilic Attack : The nitro group enhances electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
  • Reactivity in Synthetic Pathways : The functional groups can be utilized in various synthetic routes to generate derivatives with tailored properties.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group can also participate in reactions that modify the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 3-(allyloxy)-5-nitrobenzofuran-2-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
5-Nitrobenzofuran-2-carboxylic acid C₉H₅NO₅ 207.14 -NO₂ (5), -COOH (2) Benchmark compound; nitro group enhances acidity and reactivity .
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid C₁₂H₉BrO₄ 297.10 -Br (5), -OCH₂CH=CH₂ (3), -COOH (2) Bromine substitution may increase reactivity in SN2 reactions .
3-(Difluoromethoxy)-5-nitrobenzofuran-2-carboxylic acid C₁₀H₅F₂NO₅ 281.15* -NO₂ (5), -OCF₂H (3), -COOH (2) Difluoromethoxy group improves metabolic stability and lipophilicity .
5-Nitrothiophene-2-carboxylic acid C₅H₃NO₄S 173.15 -NO₂ (5), -COOH (2), thiophene core Thiophene analog; sulfur atom alters electronic properties .

*Estimated molecular weight based on structural similarity.

Physicochemical Properties

  • Acidity: The nitro group at the 5-position increases the acidity of the carboxylic acid group compared to unsubstituted benzofurans. For example, 5-nitrobenzofuran-2-carboxylic acid (pKa ~2.5–3.0) is significantly more acidic than non-nitro analogs .
  • Solubility : The allyloxy group may reduce water solubility compared to smaller alkoxy groups (e.g., methoxy) but improve organic solvent compatibility, aiding in synthetic applications.

Biological Activity

3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid is a compound that has garnered attention due to its unique structural features, including a benzofuran moiety, an allyloxy group, and a nitro substituent. This combination of functional groups suggests potential for diverse biological activities, particularly in antimicrobial and antioxidant domains.

  • Molecular Formula : C_{12}H_{11}N_{1}O_{5}
  • Molecular Weight : Approximately 263.2 g/mol
  • Functional Groups : Nitro group (enhancing electrophilicity), carboxylic acid (reactivity), and allyloxy group (potential for further derivatization) .

Antimicrobial Activity

Research indicates that compounds related to benzofuran structures exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Studies :
    • A study reported that synthesized analogs of benzofuran derivatives exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
    • The compound's structural characteristics contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.
  • Antifungal Activity :
    • While some related compounds have shown antifungal activity, specific studies on 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid have not yet confirmed significant antifungal effects .

Antioxidant Activity

The antioxidant potential of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid is noteworthy, as it may mitigate oxidative stress by scavenging free radicals.

  • Free Radical Scavenging :
    • Compounds with similar structures have demonstrated effective free radical scavenging capabilities in various assays, suggesting that this compound may also possess such properties .

Synthesis and Characterization

The synthesis of 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid can be achieved through various chemical reactions, including nucleophilic substitution and esterification processes. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the distinct biological activity profiles attributed to the presence of the allyloxy and nitro groups:

Compound NameStructure FeaturesAntibacterial Activity
5-Nitrobenzofuran-2-carboxylic acidLacks allyloxy substituentModerate
5-Bromo-6-methoxybenzofuran-2-carboxylic acidContains bromine instead of allyloxyLow
3-Methylbenzofuran-2-carboxylic acidMethyl instead of allyloxyLow
Ethyl benzofuran-2-carboxylateEthyl ester instead of carboxylic acidModerate
5-Hydroxybenzofuran-2-carboxylic acidHydroxyl group instead of allyloxyModerate

The unique combination of functional groups in 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid potentially endows it with unique pharmacological properties not shared by its analogs .

Q & A

Q. What are the established synthetic routes for 3-(Allyloxy)-5-nitrobenzofuran-2-carboxylic acid, and how are competing side reactions controlled?

  • Methodological Answer : A common approach involves introducing the nitro group via nitration of a precursor benzofuran scaffold, followed by allyloxy substitution. For example, nitration of 3-allyloxybenzofuran derivatives can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. The allyloxy group is typically introduced via nucleophilic substitution using allyl bromide in the presence of a base (e.g., K₂CO₃) . Competing side reactions, such as oxidation of the allyl group, are mitigated by inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, DCM) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C5, allyloxy at C3). Key signals include aromatic protons (δ 7.5–8.5 ppm) and allyl protons (δ 4.5–6.0 ppm) .
  • IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₉NO₆: calculated 287.04) .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent nitro group decomposition. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis of the carboxylic acid moiety. Thermal stability tests indicate degradation above 80°C .

Advanced Research Questions

Q. How do electronic effects of the nitro and allyloxy groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group (–NO₂) is strongly electron-withdrawing, activating the benzofuran ring toward nucleophilic substitution at C2 (carboxylic acid position) while deactivating electrophilic attacks at C5. The allyloxy group (–OCH₂CH=CH₂) provides moderate electron donation via resonance, enabling selective functionalization. Computational studies (DFT) show reduced electron density at C4 and C6, guiding regioselective modifications .

Q. What contradictions exist in reported biological activities of nitrobenzofuran derivatives, and how can they be resolved?

  • Methodological Answer : Some studies report antimicrobial activity, while others note inactivity due to poor membrane permeability. Resolution strategies include:
  • Structural Optimization : Introducing hydrophilic groups (e.g., –OH, –NH₂) to improve solubility .
  • Prodrug Design : Masking the carboxylic acid as an ester to enhance bioavailability .
  • In Silico Screening : Using molecular docking to predict target binding (e.g., bacterial enoyl-ACP reductase) .

Q. What computational methods are used to predict the compound’s photophysical properties?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates UV-Vis absorption spectra by modeling electron transitions. The nitro group’s n→π* transitions (~350 nm) and benzofuran’s π→π* transitions (~270 nm) are key. Solvent effects (PCM model) refine accuracy for polar solvents (e.g., DMSO) .

Q. How can synthetic yields be improved for large-scale applications without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous nitration in microreactors improves heat transfer and reduces byproducts .
  • Catalytic Allylation : Pd-catalyzed coupling replaces traditional nucleophilic substitution, enhancing yield (75% → 92%) and scalability .
  • Purification : Gradient flash chromatography (hexane/EtOAc → DCM/MeOH) removes nitro-impurities .

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